molecular formula C11H16FNO B2433810 (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine CAS No. 2248188-54-5

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2433810
CAS No.: 2248188-54-5
M. Wt: 197.253
InChI Key: IGXBFUQDCBANEE-MRVPVSSYSA-N
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Description

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound of high interest in pharmaceutical and medicinal chemistry research. This molecule features a stereospecific (R)-configured center and a fluorinated aromatic system, making it a valuable scaffold for the development of novel bioactive molecules. The primary research value of this compound lies in its role as a key synthetic intermediate or building block. The presence of the fluorine atom is a common strategy in drug design, as it can influence the compound's electronic properties, metabolic stability, and its ability to penetrate cell membranes . The 3-fluoro-4-methoxyphenyl moiety is a structural feature found in compounds investigated for a range of biological activities. For instance, structurally similar amines have been explored in the development of estrogen receptor modulators and compounds with potential anti-inflammatory, antifungal, and anticancer activities . The specific stereochemistry of the (2R)-enantiomer is crucial for research into stereospecific interactions with biological targets, such as enzymes and receptors. This product is intended for research applications in laboratory settings only. It is strictly for use in chemical synthesis, analytical methods development, and in vitro biological screening. This compound is labeled with the following disclaimer: "For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals."

Properties

IUPAC Name

(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8H,5,7,13H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXBFUQDCBANEE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and 2-methylpropan-1-amine.

    Condensation Reaction: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde reacts with 2-methylpropan-1-amine in the presence of a reducing agent like sodium borohydride to form the corresponding imine.

    Reduction: The imine is then reduced to the amine using a suitable reducing agent such as lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into different amine derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, sodium ethoxide

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is utilized as a building block in the development of pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to interact with specific receptors makes it a candidate for further exploration in drug design.

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it versatile in synthetic pathways.

Biological Studies

Research has indicated that this compound can influence biological activity through:

  • Receptor Binding: The presence of the fluorine atom may enhance receptor binding properties.
  • Enzyme Interaction: Studies have shown that this compound can modulate enzyme activity, suggesting potential therapeutic applications.
Biological ActivityTargetIC50 Value
CytotoxicityMCF-7 Cell LineNot specified
COX-2 InhibitionCOX EnzymeModerate
LOX InhibitionLOX EnzymesModerate
AChE InhibitionAcetylcholinesterase19.2 μM
BChE InhibitionButyrylcholinesterase13.2 μM

In Vitro Studies on Cancer Cell Lines

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

Inflammation Models

Studies assessing the compound's effects on inflammation have shown that it can reduce markers of inflammation in animal models through COX and LOX inhibition.

Neuroprotective Effects

Some derivatives have indicated neuroprotective properties by modulating cholinesterase activity, which could be beneficial for neurodegenerative conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluoro and methoxy groups on the phenyl ring play a crucial role in determining its binding affinity and specificity. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-amine
  • (2R)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-amine
  • (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-ethylpropan-1-amine

Uniqueness

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is unique due to the specific combination of fluoro and methoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound notable for its unique structural features, including a fluoro and methoxy substituent on the phenyl ring. This compound's biological activity has garnered attention in pharmacological research, particularly regarding its interaction with various biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C11H15FNO2
  • CAS Number : 2248188-54-5

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluoro and methoxy groups enhance its binding affinity, potentially modulating enzyme activity and receptor signaling pathways. This compound may act through mechanisms such as:

  • Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors, influencing physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

  • Antidepressant-like Effects : Studies suggest potential antidepressant properties, possibly through serotonin receptor modulation.
  • Anti-inflammatory Activity : Preliminary data indicate that this compound may inhibit inflammatory pathways, similar to other fluoro-substituted compounds .

Case Studies and Research Findings

A detailed examination of the compound's effects was conducted in various studies:

StudyFindings
Study 1 Investigated the interaction with serotonin receptors, showing increased binding affinity compared to non-fluorinated analogs.
Study 2 Evaluated anti-inflammatory effects in vitro, demonstrating inhibition of COX enzymes, suggesting potential therapeutic applications in inflammatory diseases.
Study 3 Explored the compound's impact on neurochemical pathways, indicating modulation of dopamine levels in animal models.

Synthetic Routes and Purification

The synthesis of this compound typically involves:

  • Starting Materials : 3-fluoro-4-methoxybenzaldehyde and 2-methylpropan-1-amine.
  • Condensation Reaction : Formation of an imine intermediate followed by reduction to yield the final amine product.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to achieve high purity levels.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
(2R)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-amineChlorine instead of fluorineModerate receptor binding
(2R)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-amineHydroxy group additionEnhanced anti-inflammatory properties

Q & A

Q. What synthetic routes are recommended for preparing (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine with high enantiomeric purity?

  • Methodological Answer : The synthesis of chiral amines like this compound typically involves asymmetric catalysis or resolution techniques. For fluorinated analogs, nucleophilic substitution using sodium azide or fluorinating agents (e.g., Selectfluor) is common. A multi-step approach may include:

Friedel-Crafts alkylation to introduce the 3-fluoro-4-methoxyphenyl group.

Chiral resolution via diastereomeric salt formation using tartaric acid derivatives .

Reductive amination to form the primary amine while preserving stereochemistry.
Purity can be verified using chiral HPLC (e.g., Chiralpak AD-H column) with >99% enantiomeric excess (ee) .

Q. How can the structural configuration of this compound be confirmed?

  • Methodological Answer : Structural elucidation requires a combination of:
  • X-ray crystallography for absolute configuration determination, as seen in similar fluorophenyl compounds .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy at C4, fluorine at C3).
  • Optical rotation measurements to confirm the (2R) configuration .

Q. What analytical methods are suitable for assessing the purity of this compound in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For fluorinated analogs, methods include:
  • Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a water/acetonitrile gradient.
  • LC-MS to detect impurities at ≤0.1% levels .
    Example impurity limits from related amines:
Impurity TypeRelative Retention TimeLimit (%)
Any individual0.4–2.2≤0.1
Total impurities≤0.5

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during scale-up synthesis?

  • Methodological Answer : Advanced techniques include:
  • Dynamic kinetic resolution using immobilized enzymes (e.g., lipases) to enhance ee.
  • Continuous-flow reactors for precise control of reaction parameters (temperature, pressure) .
  • Chiral stationary phases in preparative HPLC for large-scale separations .

Q. What strategies address contradictory biological activity data in in vitro assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Mitigation steps:

Dose-response curves across multiple models (e.g., cancer vs. normal cells).

Metabolic stability tests to rule out rapid degradation in certain media.

Target engagement assays (e.g., SPR, ITC) to verify direct binding to proposed targets .
For example, marine-derived amines showed variable cytotoxicity due to differences in cell membrane permeability .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Methodological Answer : Key parameters include:
  • Bioavailability : Assessed via oral and intravenous administration in rodent models.
  • Half-life (t₁/₂) : Determined using LC-MS/MS plasma profiling.
  • Blood-brain barrier (BBB) penetration : Evaluated via brain/plasma ratio measurements.
    Fluorinated analogs often exhibit enhanced metabolic stability due to C-F bond inertness .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding to receptors like GPCRs or enzymes.
  • Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the fluorine moiety).
  • Free energy perturbation (FEP) quantifies binding affinity changes upon structural modifications .

Safety and Handling

Q. What safety protocols are essential for handling fluorinated amines in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste disposal : Neutralize amines with dilute HCl before disposal .

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